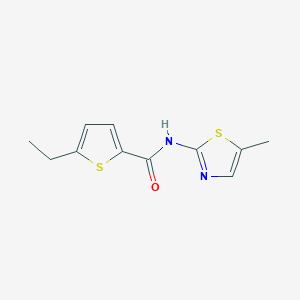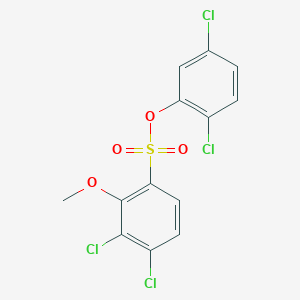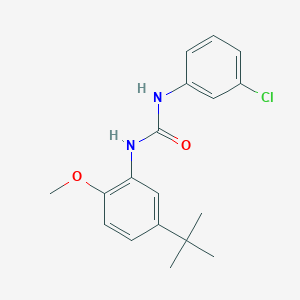![molecular formula C27H26Cl2N2O2S B4850703 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide
説明
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK is activated in response to a variety of cellular stresses that deplete ATP levels, such as exercise, hypoxia, and nutrient deprivation. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, and decreased protein synthesis, lipogenesis, and gluconeogenesis.
作用機序
A-769662 binds to the allosteric site of the N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide α subunit, which is distinct from the site of AMP binding. A-769662 induces conformational changes in the α subunit, leading to increased phosphorylation of the Thr172 residue by the upstream kinases LKB1 and CaMKKβ. Phosphorylation of Thr172 activates this compound by exposing the catalytic site of the α subunit and promoting the binding of substrates.
Biochemical and Physiological Effects:
Activation of this compound by A-769662 leads to a variety of biochemical and physiological effects, including:
- Increased glucose uptake and utilization by promoting translocation of glucose transporters to the plasma membrane and stimulating glycolysis and mitochondrial oxidative phosphorylation.
- Increased fatty acid oxidation and ketogenesis by promoting the expression and activity of enzymes involved in β-oxidation and ketone body synthesis.
- Decreased lipogenesis and triglyceride synthesis by inhibiting the expression and activity of enzymes involved in fatty acid synthesis and esterification.
- Decreased protein synthesis and cell growth by inhibiting the activity of the mTORC1 pathway and promoting autophagy and lysosomal degradation.
- Increased mitochondrial biogenesis and function by promoting the expression and activity of transcription factors and coactivators involved in mitochondrial biogenesis and oxidative metabolism.
- Decreased inflammation and oxidative stress by inhibiting the activation of NF-κB and NLRP3 inflammasome and promoting the expression and activity of antioxidant enzymes.
実験室実験の利点と制限
A-769662 has several advantages and limitations for lab experiments, including:
Advantages:
- A-769662 is a highly specific and potent activator of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide, with an EC50 value of 0.8 μM in vitro and 9 mg/kg in vivo.
- A-769662 is cell-permeable and stable in culture media and serum, and can be used at low concentrations (0.1-10 μM) without cytotoxicity or off-target effects.
- A-769662 can be used to activate this compound in various cell types and animal models, and can be administered orally or intraperitoneally.
- A-769662 can be used to study the acute and chronic effects of this compound activation, and can be combined with other pharmacological or genetic tools to investigate the downstream signaling pathways and physiological outcomes of this compound activation.
Limitations:
- A-769662 is a synthetic compound that may have different pharmacokinetics and pharmacodynamics than endogenous this compound activators, such as AMP and ADP.
- A-769662 may have off-target effects on other proteins or pathways, especially at high concentrations or prolonged exposure.
- A-769662 may induce adaptive responses or compensatory mechanisms that limit the efficacy or specificity of this compound activation, such as upregulation of other metabolic regulators or downregulation of this compound subunits or kinases.
- A-769662 may have species-specific or tissue-specific effects that require careful interpretation and validation.
将来の方向性
There are several future directions for the research and development of A-769662 and related compounds, including:
- Optimization of the pharmacokinetic and pharmacodynamic properties of A-769662, such as increasing the bioavailability, half-life, and tissue distribution of the compound, and reducing the off-target effects and toxicity.
- Identification of the molecular mechanisms and downstream targets of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide activation by A-769662, such as the role of this compound in epigenetic regulation, mitochondrial quality control, and autophagy.
- Validation of the therapeutic potential of A-769662 and related compounds in various disease models, such as diabetes, obesity, cancer, neurodegeneration, and cardiovascular disease.
- Development of new chemical probes and screening assays to discover novel this compound activators and inhibitors, and to elucidate the structure-activity relationships and binding modes of these compounds.
- Integration of A-769662 and related compounds with other pharmacological or genetic tools to dissect the complex signaling networks and metabolic pathways that regulate cellular energy homeostasis.
科学的研究の応用
A-769662 has been widely used as a tool compound to study the physiological and pathological functions of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide in vitro and in vivo. A-769662 has been shown to activate this compound in various cell types, including hepatocytes, myotubes, adipocytes, and neurons, and in various animal models, including mice, rats, and zebrafish. A-769662 has been used to investigate the role of this compound in glucose and lipid metabolism, insulin sensitivity, inflammation, cancer, neurodegeneration, and aging.
特性
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O2S/c28-21-5-6-23(22(29)10-21)33-14-16-1-3-20(4-2-16)25(32)31-26-30-24(15-34-26)27-11-17-7-18(12-27)9-19(8-17)13-27/h1-6,10,15,17-19H,7-9,11-14H2,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZSYFRRZSQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)COC6=C(C=C(C=C6)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(4-isopropylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4850621.png)
![6-ethyl-N-(3-methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4850630.png)
![6,6-dimethyl-2-[(4-nitrobenzyl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4850633.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4850635.png)
![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4850665.png)
![ethyl {3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B4850672.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4850674.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4850686.png)
![2-mercapto-5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850702.png)

![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)
